Chemical properties of Methyl 4-(morpholinocarbonyl)cubanecarboxylate
Chemical properties of Methyl 4-(morpholinocarbonyl)cubanecarboxylate
An In-depth Technical Guide to the Synthesis and Predicted Chemical Properties of Methyl 4-(morpholinocarbonyl)cubanecarboxylate
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties and a proposed synthetic pathway for the novel compound, Methyl 4-(morpholinocarbonyl)cubanecarboxylate. This molecule represents a unique conjunction of two privileged scaffolds in modern medicinal chemistry: the rigid, metabolically stable cubane core and the solubility-enhancing morpholine moiety. As no empirical data for this specific compound exists in the current literature, this document serves as a predictive and instructional resource for researchers and drug development professionals. We will detail a robust synthetic protocol, predict key physicochemical and spectroscopic properties based on established chemical principles and data from analogous structures, and outline a comprehensive workflow for its synthesis and characterization. The potential applications of this unique molecular architecture in drug discovery are also discussed, highlighting its promise as a novel building block for creating precisely structured therapeutic agents.
Introduction: The Strategic Combination of Cubane and Morpholine Scaffolds
In the relentless pursuit of novel therapeutic agents, the design of molecular scaffolds that offer precise three-dimensional control and favorable pharmacokinetic profiles is paramount. Methyl 4-(morpholinocarbonyl)cubanecarboxylate is a conceptual molecule that strategically combines two scaffolds of high value in medicinal chemistry.
1.1 The Cubane Scaffold: A Rigid Bioisostere for Benzene
The cubane core, a synthetic C₈H₈ hydrocarbon, is a platonic solid with carbon atoms at the vertices of a cube.[1][2] Long considered a chemical curiosity due to its high strain energy (166 kcal/mol), it is now recognized for its remarkable kinetic stability and unique geometry.[3][4] In drug design, cubane is increasingly utilized as a three-dimensional, non-aromatic bioisostere for para-substituted benzene rings.[5][6] Its rigid framework allows for the precise spatial arrangement of substituents, a critical feature for optimizing interactions with biological targets.[7][8] Furthermore, the replacement of a benzene ring with a cubane cage can significantly improve a drug candidate's metabolic stability, as the C-H bonds on the cubane skeleton are less susceptible to enzymatic oxidation.[5]
1.2 The Morpholine Moiety: A Privileged Pharmacophore
Morpholine is a simple heterocycle that is frequently incorporated into bioactive molecules to enhance their drug-like properties.[9][10] It is considered a "privileged scaffold" due to its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic (PK) profile.[11][12] The presence of the ether oxygen and the amine nitrogen allows morpholine to engage in hydrogen bonding while maintaining a favorable lipophilic-hydrophilic balance.[13] Its inclusion in a molecule can lead to improved oral bioavailability and better distribution within the body.[9]
By uniting these two scaffolds, Methyl 4-(morpholinocarbonyl)cubanecarboxylate emerges as a promising building block, offering the rigidity and metabolic robustness of the cubane core alongside the favorable physicochemical properties imparted by the morpholine group.
Proposed Synthesis of Methyl 4-(morpholinocarbonyl)cubanecarboxylate
The synthesis of the target molecule can be logically approached via a standard amide coupling reaction. The most efficient strategy involves the coupling of a suitable cubane precursor, Cubane-1,4-dicarboxylic acid monomethyl ester , with morpholine. This precursor can be prepared from the more common starting material, cubane-1,4-dicarboxylic acid.[14][15]
Figure 1: Proposed two-step synthesis of the target molecule.
2.1 Experimental Protocol: Amide Coupling
This protocol details the final amide coupling step, assuming the availability of the monomethyl ester precursor.
Materials:
-
Cubane-1,4-dicarboxylic acid monomethyl ester (1.0 eq)
-
Morpholine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add Cubane-1,4-dicarboxylic acid monomethyl ester (1.0 eq) and HATU (1.2 eq).
-
Add anhydrous DMF to dissolve the solids under stirring.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add morpholine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 4-(morpholinocarbonyl)cubanecarboxylate.
Causality Behind Experimental Choices:
-
Coupling Reagent (HATU): HATU is a highly efficient, modern coupling reagent known for rapid reaction times and minimal side reactions, making it ideal for forming amide bonds, even with potentially hindered substrates.[16][17]
-
Base (DIPEA): DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing in the coupling reaction itself.[16]
-
Solvent (DMF): Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the known characteristics of cubane and morpholine derivatives.
3.1 Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₄H₁₇NO₃ | Calculated from structure. |
| Molecular Weight | 247.29 g/mol | Calculated from molecular formula. |
| Appearance | White to off-white crystalline solid | Cubane derivatives are typically stable, crystalline solids.[1][2][3] |
| Melting Point | 170 - 185 °C | Higher than dimethyl cubane-1,4-dicarboxylate (162-164 °C)[18] due to the potential for hydrogen bonding and dipole-dipole interactions from the amide group, leading to a more stable crystal lattice. |
| Solubility | Soluble in DCM, CHCl₃, DMSO, Ethyl Acetate; Poorly soluble in water and alkanes. | The lipophilic cubane core dominates, but the morpholine and ester groups will confer solubility in moderately polar organic solvents. The morpholine moiety may slightly improve aqueous solubility compared to a simple alkyl amide.[11][12] |
| Stability | Kinetically stable under standard laboratory conditions. Expected to be thermally stable up to ~200 °C. | The cubane cage is remarkably stable despite its strain.[4] The ester and amide functional groups are also robust. |
3.2 Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Values | Rationale and Assignments |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.2-4.3 (s, 6H), 3.7-3.8 (m, 4H), 3.6-3.7 (m, 4H), 3.71 (s, 3H) | Cubane-H: A sharp singlet for the six equivalent methine protons, consistent with substituted cubanes.[18] Morpholine-H: Two distinct multiplets for the methylene protons adjacent to nitrogen and oxygen. Ester-CH₃: A characteristic singlet for the methyl ester protons.[19][20][21] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172-174, 168-170, 66-68, 55-57, 51-53, 47-49, 44-46 | C=O (Ester): ~173 ppm. C=O (Amide): ~169 ppm.[22][23] Morpholine C-O: ~67 ppm. Cubane C-CO₂Me: ~56 ppm. Cubane C-CON: ~52 ppm. Ester O-CH₃: ~52 ppm. Cubane CH: ~48 ppm. Morpholine C-N: ~45 ppm. These are based on data for related cubanes and morpholine derivatives.[18][24][25] |
| IR Spectroscopy (KBr, cm⁻¹) | ν ~3000 (C-H, cubane), ~2950, 2850 (C-H, aliph.), ~1730 (C=O, ester), ~1650 (C=O, amide I), ~1220 (C-O, ester), ~1115 (C-O-C, morpholine) | The two carbonyl stretches will be the most prominent features. The ester C=O appears at a higher frequency than the amide C=O due to resonance effects in the amide bond.[18][26][27][28] |
| Mass Spectrometry (EI) | m/z 247 (M⁺), 216, 190, 162, 86 | 247: Molecular ion peak. 216: Loss of -OCH₃ (M-31). 190: Loss of morpholine carbonyl radical (M-87). 162: Loss of the entire morpholinocarbonyl group (M-85). 86: Morpholine fragment.[29][30][31][32] |
Comprehensive Characterization Workflow
A rigorous characterization is essential to confirm the identity and purity of the newly synthesized compound.
Sources
- 1. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 2. Cubane - Wikipedia [en.wikipedia.org]
- 3. High energy derivatives of Cubane [ch.ic.ac.uk]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications [ch.ic.ac.uk]
- 9. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. growingscience.com [growingscience.com]
- 17. hepatochem.com [hepatochem.com]
- 18. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. bhu.ac.in [bhu.ac.in]
- 23. compoundchem.com [compoundchem.com]
- 24. spectrabase.com [spectrabase.com]
- 25. organicchemistrydata.org [organicchemistrydata.org]
- 26. uobabylon.edu.iq [uobabylon.edu.iq]
- 27. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 28. chem.pg.edu.pl [chem.pg.edu.pl]
- 29. chemguide.co.uk [chemguide.co.uk]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 32. scienceready.com.au [scienceready.com.au]
